molecular formula C30H28ClFN4O3 B12398655 KRAS G12C inhibitor 47

KRAS G12C inhibitor 47

Cat. No.: B12398655
M. Wt: 547.0 g/mol
InChI Key: AFCLJUXYULJJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C inhibitor 47 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves the substitution of glycine with cysteine at position 12 in the KRAS protein, leading to constitutive activation of the KRAS signaling pathway, which promotes uncontrolled cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 47 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an all-carbon quaternary stereocenter, which is crucial for the compound’s activity. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core structure .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of scalable and cost-effective methods, such as continuous flow chemistry and automated synthesis platforms. The process is designed to minimize the use of hazardous reagents and reduce waste, making it environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 47 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

KRAS G12C inhibitor 47 has a wide range of scientific research applications:

Mechanism of Action

KRAS G12C inhibitor 47 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks KRAS in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the KRAS G12C mutation .

List of Similar Compounds

Properties

Molecular Formula

C30H28ClFN4O3

Molecular Weight

547.0 g/mol

IUPAC Name

6-chloro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-propan-2-ylphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-one

InChI

InChI=1S/C30H28ClFN4O3/c1-4-27(38)34-12-14-35(15-13-34)29-21-16-22(31)20(28-23(32)9-7-11-26(28)37)17-25(21)36(30(39)33-29)24-10-6-5-8-19(24)18(2)3/h4-11,16-18,37H,1,12-15H2,2-3H3

InChI Key

AFCLJUXYULJJII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2C3=CC(=C(C=C3C(=NC2=O)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O

Origin of Product

United States

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